Epoxyoleic acid
Overview
Description
Epoxyoleic acid is a type of fatty acid that has been epoxidized . The process of epoxidation converts the double bonds of the carbons in the fatty acids into an oxirane ring .
Synthesis Analysis
Epoxyoleic acid (EOA) can be produced through the epoxidation of oleic acid . This process involves the use of in situ formed performic acid . The synthesis route is simpler and has a high relative conversion to oxirane (85.7%) . Another method involves the use of a manganese catalyst with hydrogen peroxide and acetic acid .
Molecular Structure Analysis
The molecular structure of Epoxyoleic acid is characterized by the presence of an oxirane ring . This is confirmed by NMR analysis where the chemical shift for the oxirane ring is at 75–77 ppm for 13 C NMR and 3.5 chemical shift proton for 13 H NMR .
Chemical Reactions Analysis
The chemical reactions involving Epoxyoleic acid primarily include the epoxidation of oleic acid and the subsequent hydrolysis of the epoxidized oleic acid . The epoxidation process converts the double bonds of the carbons in the fatty acids into an oxirane ring . The hydrolysis of the epoxidized oleic acid then produces dihydroxystrearic acid (DHSA) .
Physical And Chemical Properties Analysis
Epoxyoleic acid has a molecular formula of C18H34O3 . It has a density of 1.0±0.1 g/cm3, a boiling point of 422.9±18.0 °C at 760 mmHg, and a flash point of 141.1±14.7 °C . It also has a molar refractivity of 86.6±0.3 cm3 and a polar surface area of 50 Å2 .
Scientific Research Applications
1. Nanotechnology and Chromatin Dynamics
Epoxyoleic acid's relevance in nanotechnology is highlighted by its potential use in studying chromatin dynamics. Aguilar and Craighead (2013) discuss the importance of nanoscale devices in investigating epigenetic modifications and chromatin behavior, a field where epoxyoleic acid could play a crucial role due to its interactions with nucleic acids and proteins (Aguilar & Craighead, 2013).
2. DNA-based Nanodevices
The application of DNA nanodevices, which could potentially involve epoxyoleic acid, is an emerging area in nanotechnology. Sinuo Yu et al. (2020) discuss how DNA nanodevices, with their programmability and stability, contribute to fields like molecular detection and biomedical research (Yu, Chen, Zhang, Zhou, & Zhu, 2020).
3. Flame Retardant Properties
Epoxyoleic acid's potential in improving flame retardant properties of materials is evident in studies like that of Zabihi et al. (2016), where DNA-modified clays showed enhanced flame retardancy in polymer nanocomposites. This suggests possible applications of epoxyoleic acid in similar contexts (Zabihi, Ahmadi, Khayyam, & Naebe, 2016).
4. Bioimaging and Cancer Therapy
Functionalized DNA nanostructures, which could incorporate epoxyoleic acid, are used in bioimaging and cancer therapy. Zeng et al. (2020) emphasize the applicability and programmability of DNA nanostructures in these areas, highlighting their low cytotoxicity and precision (Zeng, Nixon, Liu, Wang, 2020).
5. Genetic Evaluation in Livestock
In the field of agriculture, epoxyoleic acid might find application in genetic evaluations, as demonstrated by Van Eenennaam et al. (2007) in their DNA-based paternity analysis in cattle. This showcases the broader implications of such compounds in genetic research beyond human medicine (Van Eenennaam, Weaber, Drake, Penedo, Quaas, Garrick, & Pollak, 2007).
Safety And Hazards
Future Directions
There is growing interest in the development of polymeric materials from vegetable oils, such as Epoxyoleic acid, due to their renewable nature and favorable properties . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid proceeding in a concerted mechanism to produce a stereospecific product .
properties
IUPAC Name |
8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179300 | |
Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxyoleic acid | |
CAS RN |
24560-98-3 | |
Record name | Epoxyoleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Epoxystearic acid, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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